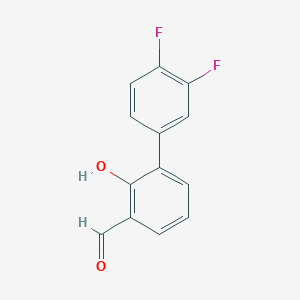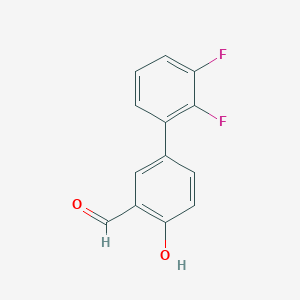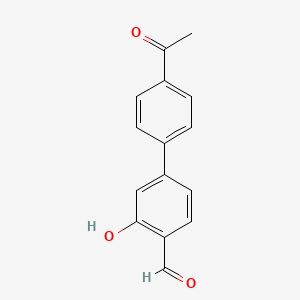
5-(2,5-Difluorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Difluorophenyl)-2-formylphenol, 95% (5-DF-2-FP) is a fluorinated phenol derivative that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and a melting point of 74-76 °C. 5-DF-2-FP is a highly reactive compound and has been used as a reagent in organic synthesis. It has also been studied for its potential applications in biochemical and physiological research.
Aplicaciones Científicas De Investigación
5-(2,5-Difluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. In drug design, 5-(2,5-Difluorophenyl)-2-formylphenol, 95% has been used as a starting material for the synthesis of various drugs. In organic synthesis, it has been used as a reagent in the synthesis of other compounds. In biochemistry, it has been used as a substrate in enzyme assays and as a fluorescent label for proteins.
Mecanismo De Acción
The mechanism of action of 5-(2,5-Difluorophenyl)-2-formylphenol, 95% is not fully understood, but it is believed to be related to its reactivity. The compound is highly reactive and can form covalent bonds with other compounds, which can lead to the formation of new molecules. In addition, 5-(2,5-Difluorophenyl)-2-formylphenol, 95% can be metabolized by enzymes, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Difluorophenyl)-2-formylphenol, 95% are not well understood. However, studies have shown that the compound can interact with enzymes and other proteins in the body. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(2,5-Difluorophenyl)-2-formylphenol, 95% is its high reactivity, which makes it useful for a variety of organic synthesis reactions. However, the compound is highly toxic and should be handled with care. In addition, the compound is volatile and can easily evaporate, which can lead to losses during experiments.
Direcciones Futuras
The potential future directions for 5-(2,5-Difluorophenyl)-2-formylphenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug design and organic synthesis. In addition, further research could be done to explore the potential of using 5-(2,5-Difluorophenyl)-2-formylphenol, 95% as a fluorescent label for proteins and other molecules. Finally, further research could be done to explore the potential of using 5-(2,5-Difluorophenyl)-2-formylphenol, 95% as a reagent in other types of organic synthesis reactions.
Métodos De Síntesis
5-(2,5-Difluorophenyl)-2-formylphenol, 95% is synthesized by the reaction of 2,5-difluorophenol with formic acid in the presence of a catalyst. The reaction scheme is as follows:
2,5-Difluorophenol + Formic acid → 5-(2,5-Difluorophenyl)-2-formylphenol, 95% + H2O
The reaction is carried out in an inert atmosphere and at a temperature of 70-80 °C. The reaction is usually completed within 2-3 hours. The yield of 5-(2,5-Difluorophenyl)-2-formylphenol, 95% depends on the reaction conditions and can range from 50-95%.
Propiedades
IUPAC Name |
4-(2,5-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKLHNCXQFPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685134 |
Source


|
| Record name | 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Difluorophenyl)-2-formylphenol | |
CAS RN |
1261950-23-5 |
Source


|
| Record name | 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














